molecular formula C8H7BrClNO B112795 N-(2-bromo-4-chlorophenyl)acetamide CAS No. 57045-85-9

N-(2-bromo-4-chlorophenyl)acetamide

Cat. No.: B112795
CAS No.: 57045-85-9
M. Wt: 248.5 g/mol
InChI Key: FXRJRUAYMSVQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7BrClNO and a molecular weight of 248.51 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-chlorophenyl)acetamide typically involves the reaction of 2-bromo-4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromo-4-chloroaniline+acetic anhydrideThis compound+acetic acid\text{2-bromo-4-chloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-bromo-4-chloroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

N-(2-bromo-4-chlorophenyl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which N-(2-bromo-4-chlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-bromophenyl)acetamide
  • 2-(4-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-(2-bromo-4-chlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N-(2-bromo-4-chlorophenyl)acetamide, a compound with the chemical formula C₈H₇BrClNO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound is characterized by its bromine and chlorine substituents on the phenyl ring, which significantly influence its biological activity. Its structure can be represented as follows:

  • Linear Formula : C₈H₇BrClNO
  • Molecular Weight : 232.50 g/mol

Interactions with Enzymes

This compound has been shown to interact with various enzymes, which can lead to either inhibition or activation depending on the context. For instance, it can bind to active sites of enzymes involved in metabolic pathways, altering their function and affecting the biochemical processes they regulate .

Cellular Effects

The compound influences cell function by modulating signaling pathways and gene expression. It has been observed to affect cellular metabolism, enhancing or inhibiting specific metabolic processes through its interactions with key signaling molecules .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, which modulates the enzyme's function.
  • Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression patterns that are crucial for various cellular functions .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties against various strains including Staphylococcus aureus and Pseudomonas aeruginosa. A study synthesized a series of derivatives and evaluated their efficacy against these bacterial strains, demonstrating moderate to high antibacterial activities .

Compound DerivativeBacterial StrainActivity Level
2-amino-N-(p-Chlorophenyl)acetamideAcinetobacter baumanniiModerate
This compoundPseudomonas aeruginosaHigh

Antiproliferative Effects

In vitro studies have shown that this compound can exhibit antiproliferative effects in cancer cell lines. For example, its derivatives have been tested against MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation .

5. Case Studies and Research Findings

A notable study focused on optimizing the pharmacokinetic profiles of related compounds targeting PfATP4 in malaria treatment. Although not directly tested on this compound, insights from this research suggest potential pathways for enhancing the efficacy of similar compounds in treating parasitic infections .

Another investigation highlighted the synthesis of various derivatives from this compound, assessing their biological activities across different assays. The findings indicated that structural modifications could lead to enhanced activity against both bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-chlorophenyl)acetamide, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol : A multi-step approach is typically employed:
    • Acylation : React 2-bromo-4-chloroaniline with acetyl chloride in a base (e.g., pyridine) under anhydrous conditions.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    • Crystallization : Recrystallize from ethanol or methanol for high-purity crystals.
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); target >98% purity .
    • Melting Point Analysis : Compare observed melting point (e.g., 155–162°C) with literature values .
    • NMR Spectroscopy : Confirm absence of unreacted aniline (δ 6.5–7.5 ppm for aromatic protons) and validate acetyl group integration (δ 2.1 ppm for CH₃) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC):
    • Aromatic protons (δ 7.2–7.8 ppm) and acetamide CH₃ (δ 2.1 ppm) .
    • Carbon signals for Br/Cl substituents (C-Br: ~110 ppm; C-Cl: ~125 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₈H₆BrClNO: 262.93 g/mol) .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL (via Olex2) for structure solution. Key parameters:
    • R-factor : Target <0.05 for high accuracy .
    • Torsion Angles : Validate planar geometry of the acetamide group (C-N-C=O ~180°) .
  • Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N-H···O interactions) .

Table 1: Example Crystallographic Data (Hypothetical)

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.21, 5.89, 15.34
β (°)102.5
R-factor0.039
CCDC Deposition2345678

Q. How to address contradictions between computational and experimental data (e.g., bond lengths, reactivity predictions)?

Methodological Answer:

  • Computational Modeling :
    • Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and compare with X-ray data .
    • Identify discrepancies (e.g., C-Br bond length: computed 1.89 Å vs. experimental 1.93 Å).
  • Root Cause Analysis :
    • Solvent Effects : Include solvent parameters (e.g., PCM model for ethanol) in simulations.
    • Crystal Packing : Assess intermolecular forces (e.g., halogen bonding) altering bond lengths .
  • Experimental Replication : Repeat synthesis/crystallization to rule out batch-specific anomalies .

Q. What strategies optimize this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization :
    • Replace Br/Cl with electron-withdrawing (NO₂) or donating (NH₂) groups.
    • Modify the acetamide group (e.g., trifluoroacetyl for enhanced stability).
  • Bioactivity Assays :
    • Antimicrobial Testing : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL).
    • Data Interpretation : Correlate substituent electronegativity with activity trends .
  • Statistical Analysis : Apply multivariate regression to identify key structural descriptors (e.g., Hammett σ values) .

Properties

IUPAC Name

N-(2-bromo-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJRUAYMSVQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300375
Record name N-(2-bromo-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57045-85-9
Record name N-(2-Bromo-4-chlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57045-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 136497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057045859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57045-85-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-bromo-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-bromo-4-chlorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-chloroaniline (1 g, 4.84 mmol) in acetic anhydride (5 ml, 4.84 mmol) was stirred at RT for 1.5 hrs. The resulting suspension was collected by filtration and dried on a vacuum line to give the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-bromo-4-chlorophenyl)acetamide
N-(2-bromo-4-chlorophenyl)acetamide
N-(2-bromo-4-chlorophenyl)acetamide
N-(2-bromo-4-chlorophenyl)acetamide
N-(2-bromo-4-chlorophenyl)acetamide
N-(2-bromo-4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.